

Application Notes and Protocols for Determining MMV008138 Potency using Cell-Based Assays

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Compound of Interest

Compound Name: MMV008138

Cat. No.: B15581428

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Introduction

MMV008138 is a potent antimalarial compound identified from the Malaria Box initiative. It targets the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid precursor biosynthesis in *Plasmodium falciparum* and other apicomplexan parasites.^{[1][2][3][4]} This pathway is absent in humans, making it an attractive target for selective antimalarial drugs.^{[3][5]} Specifically, **MMV008138** inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD).^{[1][2][4][6]} The active stereoisomer of **MMV008138** is (1R,3S)-configured.^{[3][7]}

These application notes provide detailed protocols for determining the potency of **MMV008138** and its analogs against the intraerythrocytic stages of *P. falciparum* using established cell-based assays. The primary assay described is a parasite growth inhibition assay using the SYBR Green I fluorescence method. Additionally, a protocol for an isopentenyl pyrophosphate (IPP) rescue assay is provided to confirm the compound's mechanism of action by targeting the MEP pathway.

Data Presentation

The potency of **MMV008138** and its analogs is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits

parasite growth by 50%. Below are tables summarizing reported IC50 values for **MMV008138** against *P. falciparum* and its molecular target, PflspD.

Table 1: In Vitro Potency of **MMV008138** against *Plasmodium falciparum*

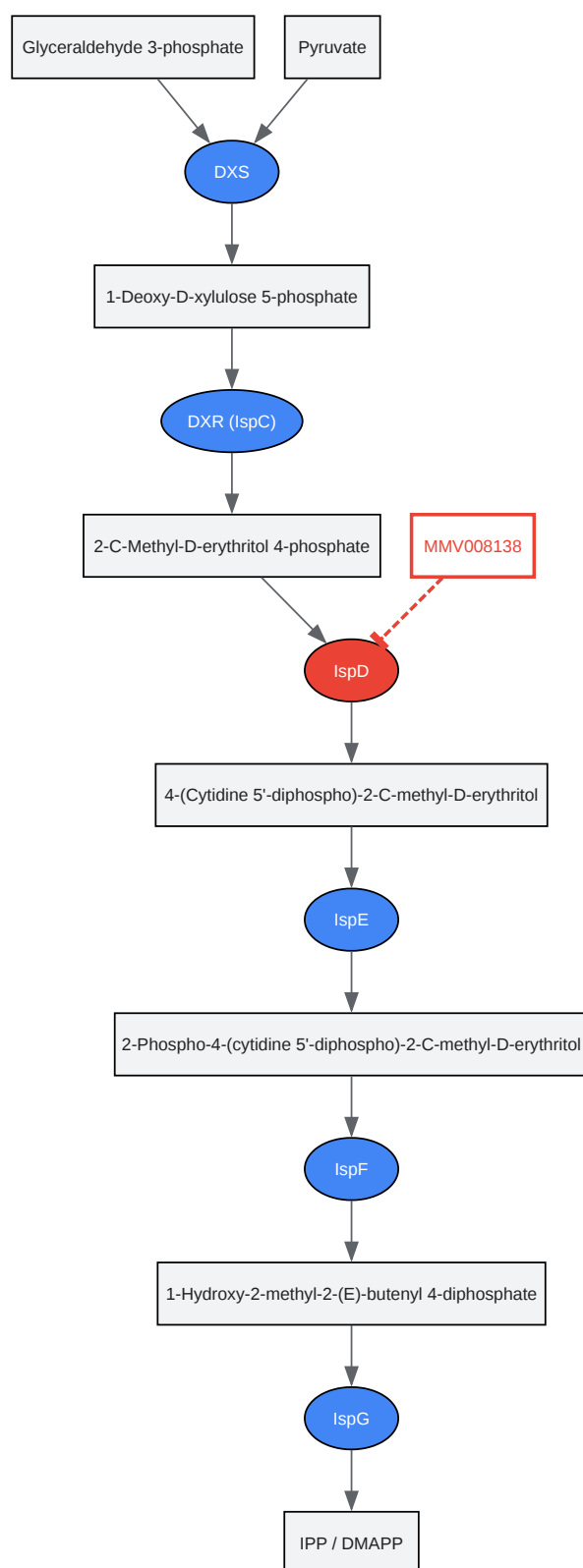
P. falciparum Strain	Assay Method	IC50 (nM)	Reference
Dd2	SYBR Green I	250 ± 50	[2]
Dd2	Not Specified	210 ± 90	[7]

Table 2: Inhibitory Potency of (1R,3S)-**MMV008138** against Recombinant PflspD

Compound	Enzyme	IC50 (nM)	Reference
(1R,3S)-MMV008138	Recombinant PflspD	44 ± 15	[2]

Signaling Pathway

The MEP pathway is the target of **MMV008138**. The diagram below illustrates the steps in this pathway and indicates the point of inhibition by **MMV008138**.



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MEP Pathway Inhibition by **MMV008138**.

Experimental Protocols

Plasmodium falciparum Culture Maintenance

A continuous culture of the erythrocytic stages of *P. falciparum* is essential for performing the potency assays.

Materials:

- *P. falciparum* strain (e.g., Dd2, NF54)
- Human erythrocytes (O+ blood type)
- Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 0.1 mM hypoxanthine, 2 g/L sodium bicarbonate, 50 µg/mL gentamycin, and 0.5% (w/v) Albumax I or 10% human serum.
- Culture flasks (T25 or T75)
- Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
- Centrifuge
- Microscope and Giemsa staining reagents

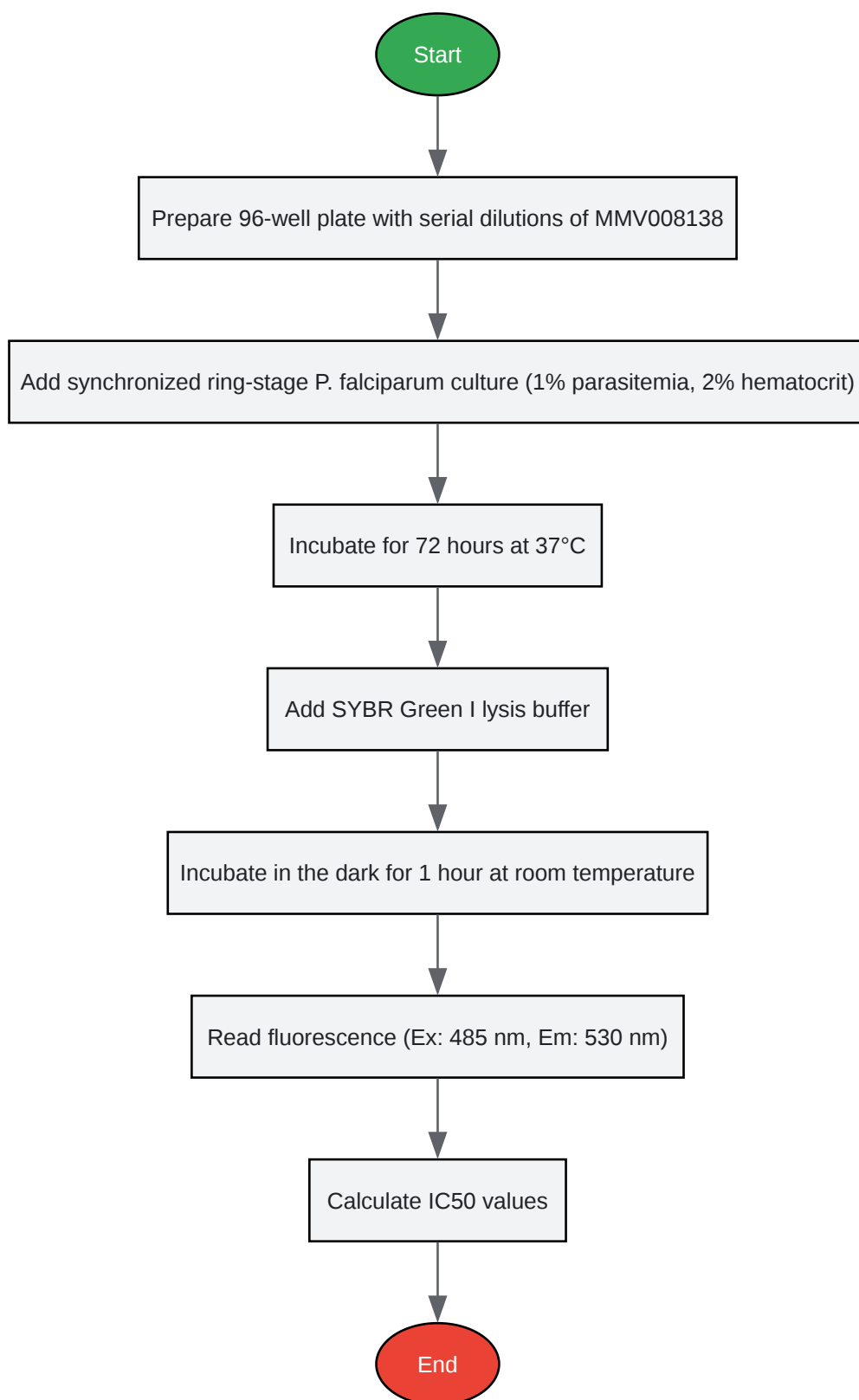
Procedure:

- Maintain parasite cultures in T25 flasks at a 5% hematocrit in 10 mL of cRPMI.
- Incubate the flasks at 37°C in a humidified, airtight chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Change the culture medium daily to replenish nutrients and remove metabolic waste.
- Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
- When the parasitemia reaches 5-8%, sub-culture the parasites by diluting with fresh human erythrocytes and cRPMI to a parasitemia of 0.5-1%.

SYBR Green I-Based Parasite Growth Inhibition Assay

This assay is a widely used, fluorescence-based method to quantify parasite proliferation.

Experimental Workflow:



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SYBR Green I Growth Inhibition Assay Workflow.

Materials:

- Synchronized ring-stage *P. falciparum* culture
- cRPMI medium
- **MMV008138** stock solution (in DMSO)
- 96-well black, clear-bottom microplates
- SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 0.2 µL/mL SYBR Green I.
- Fluorescence plate reader

Procedure:

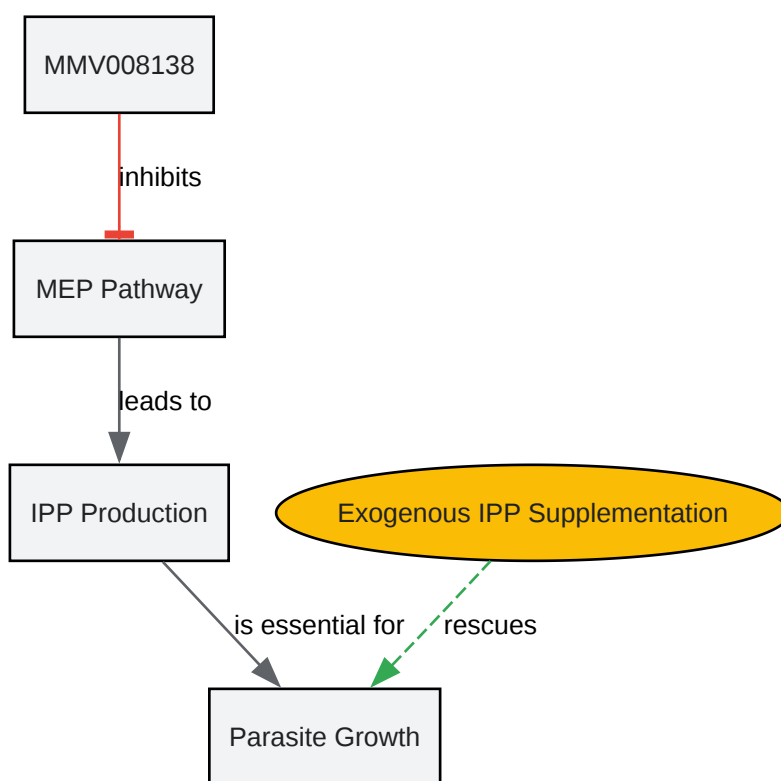
- Prepare serial dilutions of **MMV008138** in cRPMI in a 96-well plate. Include a drug-free control (cRPMI with DMSO) and a background control (uninfected erythrocytes).
- Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
- Dilute the synchronized culture to 1% parasitemia and 2% hematocrit in cRPMI.
- Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.
- Incubate the plate for 72 hours under the standard culture conditions.
- After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
- Mix gently and incubate the plate in the dark at room temperature for 1 hour.
- Measure the fluorescence intensity using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
- Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Isopentenyl Pyrophosphate (IPP) Rescue Assay

This assay confirms that the antiparasitic activity of **MMV008138** is due to the inhibition of the MEP pathway. The growth-inhibitory effect of an MEP pathway inhibitor can be reversed by supplementing the culture medium with IPP, the final product of the pathway.[1][8][9][10]

Logical Relationship:



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